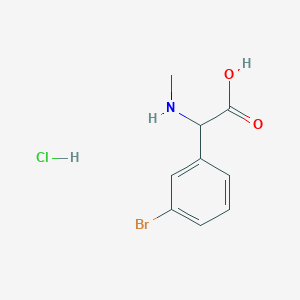

![molecular formula C19H16F2N2O B2642604 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine CAS No. 477856-60-3](/img/structure/B2642604.png)

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

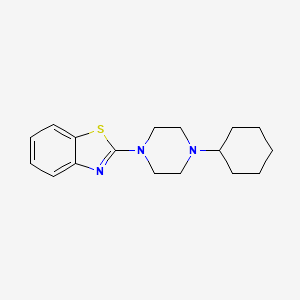

The compound “4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is substituted with fluorophenyl groups at the 2 and 4 positions . The presence of fluorine atoms could influence the compound’s reactivity and properties, as fluorine is highly electronegative .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might participate in various chemical reactions typical for aromatic compounds and particularly for pyrimidines . These could include electrophilic substitution, nucleophilic substitution, and various condensation reactions .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Agents : Pyrimidine derivatives, including those with fluoro-phenyl groups, have been designed and synthesized for their potential as analgesic and anti-inflammatory agents. These compounds have been evaluated for their biological activities, indicating that the nature of the substituent on the pyrimidine ring plays a significant role in determining their efficacy in these regards (Muralidharan et al., 2019).

Larvicidal Activity : A series of fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives have been synthesized and assessed for larvicidal activity against third instar larvae. Compounds with mild electron withdrawing groups attached to the benzyl ring showed excellent activity, highlighting the potential of fluoro-substituted pyrimidines in pest control applications (S. Gorle et al., 2016).

Organic Chemistry and Catalysis

Synthesis of Antitumor Intermediates : Fluoro-substituted pyrimidines serve as crucial intermediates in the synthesis of small molecular inhibitors targeting antitumor activity. These compounds are synthesized through steps involving acylation and nucleophilic substitution, underscoring their importance in developing anticancer drugs (Wenhui Gan et al., 2021).

Advanced Fluorescent Materials : The study of imidazo[1,2-a]pyridines and pyrimidines, related to the chemical structure of interest, has shown their significance as organic fluorophores. These compounds, including those with hydroxymethyl groups, have been evaluated for fluorescence emission, suggesting their application in biomarkers and photochemical sensors (Stephanía Velázquez-Olvera et al., 2012).

Materials Science

- Quantum Chemical and Crystallographic Studies : Pyrimidine derivatives, especially those with fluoro-phenyl substitutions, have been subject to quantum chemical calculations, Hirshfeld surface analysis, and crystal structure studies. These investigations provide insights into the molecular interactions and stability of these compounds, facilitating their application in material science and pharmacology (S. Gandhi et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O/c20-11-1-13-24-17-8-4-15(5-9-17)19-22-12-10-18(23-19)14-2-6-16(21)7-3-14/h2-10,12H,1,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXDZDANKONPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)

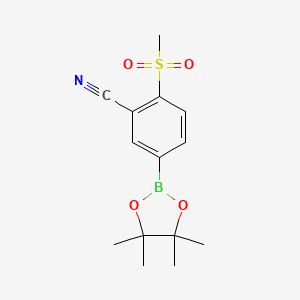

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-methylbenzamide](/img/structure/B2642544.png)